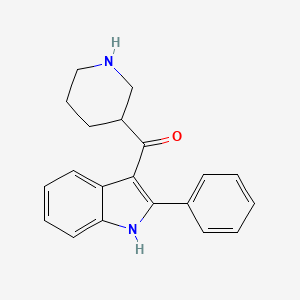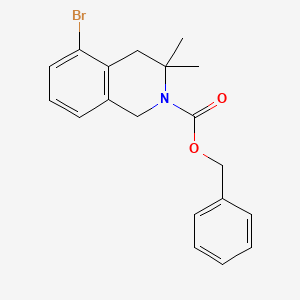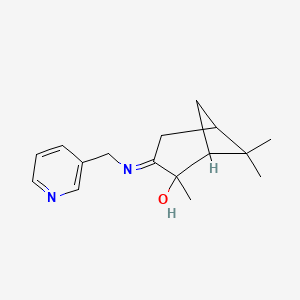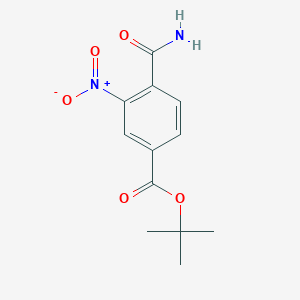
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone
Descripción general
Descripción
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. This compound is characterized by the presence of a phenyl group attached to the indole moiety and a piperidine ring linked to the methanone group. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the piperidine ring.
Industrial Production Methods
Industrial production of (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone may involve large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H20N2O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone |
InChI |
InChI=1S/C20H20N2O/c23-20(15-9-6-12-21-13-15)18-16-10-4-5-11-17(16)22-19(18)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21-22H,6,9,12-13H2 |
Clave InChI |
WDUAEZPXUALZIN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-3,6-dihydro-1(2h)-pyridinyl]ethyl]-](/img/structure/B8538705.png)
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8538710.png)


![2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B8538728.png)

![(6-Chloro-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone](/img/structure/B8538744.png)


![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide](/img/structure/B8538757.png)




